H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH
Overview
Description
The compound H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH is a peptide composed of 20 amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are fundamental in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH , typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) to form an active ester.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then produce the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to free thiols.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and stability.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Used in the development of peptide-based materials and as additives in cosmetics and food products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor-ligand interactions, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
H-Asn-Gln-Leu-Val-Val-Pro-Ser-Glu-Gly-Leu-Tyr-Leu-Ile-Tyr-Ser-Gln-Val-Leu-Phe-Lys-OH: can be compared to other peptides with similar sequences but different amino acid compositions.
This compound: is unique due to its specific sequence, which determines its structure and function.
Uniqueness
- The specific sequence of This compound confers unique properties, such as binding affinity to specific receptors or enzymes.
- Variations in the sequence can lead to changes in the peptide’s stability, solubility, and biological activity.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H172N24O30/c1-17-62(16)91(108(161)127-79(50-65-30-34-67(138)35-31-65)100(153)128-80(53-135)103(156)120-71(37-40-84(114)140)95(148)130-88(59(10)11)106(159)126-74(45-56(4)5)97(150)125-77(48-63-24-19-18-20-25-63)98(151)121-72(110(163)164)26-21-22-42-111)133-102(155)76(47-58(8)9)123-99(152)78(49-64-28-32-66(137)33-29-64)124-96(149)73(44-55(2)3)117-86(142)52-116-93(146)69(38-41-87(143)144)119-104(157)81(54-136)129-105(158)82-27-23-43-134(82)109(162)90(61(14)15)132-107(160)89(60(12)13)131-101(154)75(46-57(6)7)122-94(147)70(36-39-83(113)139)118-92(145)68(112)51-85(115)141/h18-20,24-25,28-35,55-62,68-82,88-91,135-138H,17,21-23,26-27,36-54,111-112H2,1-16H3,(H2,113,139)(H2,114,140)(H2,115,141)(H,116,146)(H,117,142)(H,118,145)(H,119,157)(H,120,156)(H,121,151)(H,122,147)(H,123,152)(H,124,149)(H,125,150)(H,126,159)(H,127,161)(H,128,153)(H,129,158)(H,130,148)(H,131,154)(H,132,160)(H,133,155)(H,143,144)(H,163,164)/t62-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,88-,89-,90-,91-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGYWWKGQCDMMY-SROYKZPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H172N24O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746725 | |
Record name | L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2310.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144796-72-5 | |
Record name | L-Asparaginyl-L-glutaminyl-L-leucyl-L-valyl-L-valyl-L-prolyl-L-seryl-L-alpha-glutamylglycyl-L-leucyl-L-tyrosyl-L-leucyl-L-isoleucyl-L-tyrosyl-L-seryl-L-glutaminyl-L-valyl-L-leucyl-L-phenylalanyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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